REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10]Cl.[C-:12]#[N:13].[Na+]>C(O)C.O>[Cl:9][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[C:3]=1[CH2:10][C:12]#[N:13] |f:1.2|
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Name
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|
Quantity
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12.85 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC(=C1)Cl)Cl)CCl
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Name
|
|
Quantity
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67 mmol
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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45 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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CUSTOM
|
Details
|
the reaction
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Type
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CUSTOM
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Details
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Ethanol was evaporated
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Type
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ADDITION
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Details
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the reaction mixture was diluted with water (50 ml)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (3×100 ml)
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Type
|
WASH
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Details
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The combined organic layer was washed with brine (30 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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Organic layer was concentrated under vacuum
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Type
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CUSTOM
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Details
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to give white solid
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Type
|
CUSTOM
|
Details
|
Crude product was purified by chromatography on silica-gel column
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |